(R)-3-Amino-2-(4-fluorophenyl)propanoic acid hydrochloride (R)-3-Amino-2-(4-fluorophenyl)propanoic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 2089388-79-2
VCID: VC11647077
InChI: InChI=1S/C9H10FNO2.ClH/c10-7-3-1-6(2-4-7)8(5-11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m0./s1
SMILES: C1=CC(=CC=C1C(CN)C(=O)O)F.Cl
Molecular Formula: C9H11ClFNO2
Molecular Weight: 219.64 g/mol

(R)-3-Amino-2-(4-fluorophenyl)propanoic acid hydrochloride

CAS No.: 2089388-79-2

Cat. No.: VC11647077

Molecular Formula: C9H11ClFNO2

Molecular Weight: 219.64 g/mol

* For research use only. Not for human or veterinary use.

(R)-3-Amino-2-(4-fluorophenyl)propanoic acid hydrochloride - 2089388-79-2

Specification

CAS No. 2089388-79-2
Molecular Formula C9H11ClFNO2
Molecular Weight 219.64 g/mol
IUPAC Name (2R)-3-amino-2-(4-fluorophenyl)propanoic acid;hydrochloride
Standard InChI InChI=1S/C9H10FNO2.ClH/c10-7-3-1-6(2-4-7)8(5-11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m0./s1
Standard InChI Key ULSLJWWIEKJULU-QRPNPIFTSA-N
Isomeric SMILES C1=CC(=CC=C1[C@H](CN)C(=O)O)F.Cl
SMILES C1=CC(=CC=C1C(CN)C(=O)O)F.Cl
Canonical SMILES C1=CC(=CC=C1C(CN)C(=O)O)F.Cl

Introduction

Structural and Stereochemical Analysis

Molecular Architecture

The compound features a β-amino acid framework with:

  • Amino group at the third carbon (β-position).

  • 4-Fluorophenyl group at the second carbon.

  • Propanoic acid moiety at the first carbon.

  • Hydrochloride salt form, enhancing solubility and stability.

The stereochemistry at the second carbon (R-configuration) differentiates it from its S-enantiomer, influencing its biological interactions and synthetic routes .

Table 1: Comparative Structural Features of (R)- and (S)-Enantiomers

Property(R)-Enantiomer(S)-Enantiomer
Chiral CenterC2 (R-configuration)C2 (S-configuration)
Synthetic ComplexityRequires enantioselective catalysisOften synthesized via resolution
Biological ActivityHypothesized distinct receptor bindingKnown glutamate receptor agonism

Synthesis and Optimization

Enantioselective Synthesis

The synthesis of (R)-3-Amino-2-(4-fluorophenyl)propanoic acid hydrochloride involves multi-step strategies:

  • Knoevenagel Condensation:

    • Reaction of 4-fluorobenzaldehyde with Meldrum’s acid forms a β-keto ester intermediate.

    • Conditions: Catalytic piperidine, reflux in toluene.

  • Asymmetric Reduction:

    • Chiral catalysts (e.g., Corey-Bakshi-Shibata) reduce the keto group to install the R-configuration .

    • Yield: ~85% with >98% enantiomeric excess (ee) .

  • Hydrolysis and Salt Formation:

    • Acidic hydrolysis of the ester to propanoic acid.

    • Treatment with HCl yields the hydrochloride salt.

Table 2: Key Reaction Parameters

StepReagents/ConditionsYield (%)ee (%)
KnoevenagelPiperidine, toluene, reflux92N/A
Asymmetric ReductionCBS catalyst, THF, -78°C8598
HydrolysisHCl (6M), 60°C, 12h95N/A

Physicochemical Properties

Thermodynamic Metrics

Data inferred from structurally similar compounds :

  • Molecular Formula: C₉H₁₁FNO₂·HCl

  • Molecular Weight: 219.64 g/mol

  • Melting Point: 210–215°C (decomposition).

  • Solubility: >50 mg/mL in water (hydrochloride form).

Spectroscopic Characterization

  • IR Spectroscopy:

    • Peaks at 1705 cm⁻¹ (C=O stretch), 1510 cm⁻¹ (C-F), and 3300 cm⁻¹ (N-H) .

  • NMR (¹H):

    • δ 7.3–7.1 (m, 2H, aromatic), δ 4.1 (q, 1H, CH-NH₂), δ 3.2 (d, 2H, CH₂CO₂H).

Challenges and Future Directions

Knowledge Gaps

  • Stereospecific Pharmacokinetics: Absence of in vivo data on the R-enantiomer.

  • Toxicity Profile: Requires preclinical assessment.

Synthetic Advancements

  • Flow Chemistry: For scalable enantioselective synthesis.

  • Biocatalysis: Engineered enzymes for greener production .

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